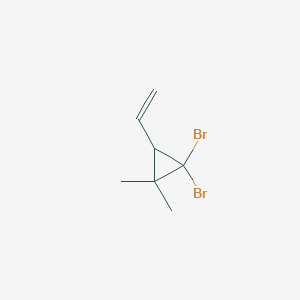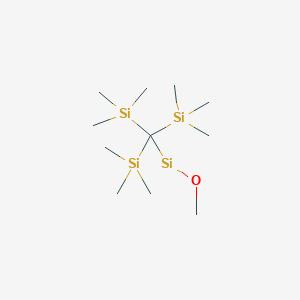
Acetic acid;(3-cyclohexyloxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(3-cyclohexyloxyphenyl)methanol is a chemical compound that combines the properties of acetic acid and (3-cyclohexyloxyphenyl)methanol Acetic acid is a well-known carboxylic acid with a pungent odor and is widely used in various industries (3-cyclohexyloxyphenyl)methanol is an organic compound that features a cyclohexyloxy group attached to a phenyl ring, which is further connected to a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3-cyclohexyloxyphenyl)methanol can be achieved through several methods. One common approach involves the esterification of acetic acid with (3-cyclohexyloxyphenyl)methanol under acidic conditions. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of acetic acid involves the carbonylation of methanol. This process, known as the Monsanto process, involves the reaction of methanol with carbon monoxide in the presence of a rhodium or iridium catalyst. The resulting acetic acid can then be reacted with (3-cyclohexyloxyphenyl)methanol to produce the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;(3-cyclohexyloxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Acetic acid;(3-cyclohexyloxyphenyl)methanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;(3-cyclohexyloxyphenyl)methanol involves its interaction with various molecular targets. The acetic acid component can act as a proton donor, participating in acid-base reactions. The (3-cyclohexyloxyphenyl)methanol moiety can interact with enzymes and receptors, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread industrial and household applications.
(3-cyclohexyloxyphenyl)methanol: An organic compound with a similar structure but lacking the acetic acid component.
Uniqueness
Acetic acid;(3-cyclohexyloxyphenyl)methanol is unique due to its combination of acetic acid and (3-cyclohexyloxyphenyl)methanol, which imparts distinct chemical and physical properties. This combination allows for a broader range of applications and reactivity compared to its individual components.
Eigenschaften
CAS-Nummer |
67698-57-1 |
|---|---|
Molekularformel |
C15H22O4 |
Molekulargewicht |
266.33 g/mol |
IUPAC-Name |
acetic acid;(3-cyclohexyloxyphenyl)methanol |
InChI |
InChI=1S/C13H18O2.C2H4O2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12;1-2(3)4/h4-5,8-9,12,14H,1-3,6-7,10H2;1H3,(H,3,4) |
InChI-Schlüssel |
GIBLJYYJEUDOCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1CCC(CC1)OC2=CC=CC(=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


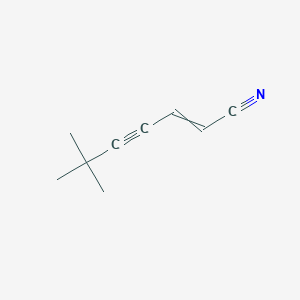
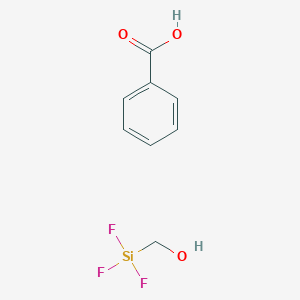
![2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14463361.png)
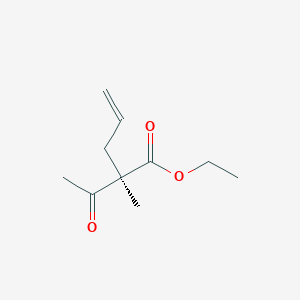
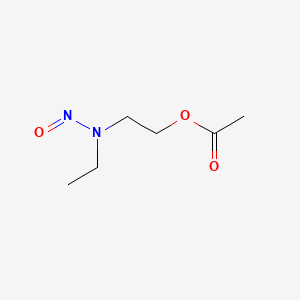
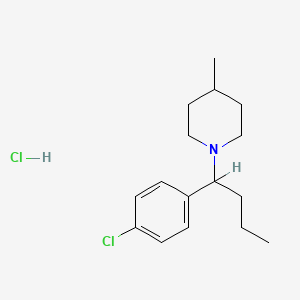
![N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14463404.png)
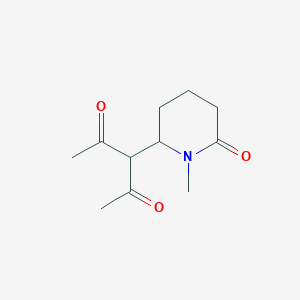
![2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane](/img/structure/B14463411.png)
![2,3-Diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14463417.png)
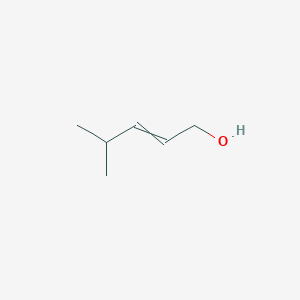
![Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate](/img/structure/B14463434.png)
